molecular formula C18H18O3S B14080423 2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione CAS No. 100749-27-7

2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione

Cat. No.: B14080423
CAS No.: 100749-27-7
M. Wt: 314.4 g/mol
InChI Key: ZKESDVCVNVNKNT-UHFFFAOYSA-N
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Description

2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione is an organic compound that features a methanesulfinyl group attached to a pentane backbone with two phenyl groups and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione typically involves the reaction of methanesulfinyl chloride with a suitable precursor containing the pentane backbone and phenyl groups. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include methanesulfinyl chloride, phenyl-substituted pentane derivatives, and appropriate catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form methanesulfonyl derivatives.

    Reduction: The ketone groups can be reduced to corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Methanesulfonyl derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Phenyl-substituted derivatives with various functional groups.

Scientific Research Applications

2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The phenyl groups may contribute to the compound’s ability to interact with aromatic amino acids in proteins, potentially affecting their function.

Comparison with Similar Compounds

    Methanesulfonyl chloride: An organosulfur compound with similar reactivity.

    Methanesulfonic acid: Used in various industrial applications and has similar chemical properties.

    Phenyl-substituted ketones: Compounds with similar structural features and reactivity.

Uniqueness: 2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione is unique due to the combination of its methanesulfinyl group and phenyl-substituted pentane backbone, which imparts distinct chemical and biological properties

Properties

CAS No.

100749-27-7

Molecular Formula

C18H18O3S

Molecular Weight

314.4 g/mol

IUPAC Name

2-methylsulfinyl-1,5-diphenylpentane-1,5-dione

InChI

InChI=1S/C18H18O3S/c1-22(21)17(18(20)15-10-6-3-7-11-15)13-12-16(19)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3

InChI Key

ZKESDVCVNVNKNT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C(CCC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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